molecular formula C3H8O<br>CH3CHOHCH3<br>(CH3)2CHOH<br>C3H8O B130326 Isopropanol CAS No. 67-63-0

Isopropanol

Cat. No. B130326
CAS RN: 67-63-0
M. Wt: 60.1 g/mol
InChI Key: KFZMGEQAYNKOFK-UHFFFAOYSA-N
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Description

Isopropanol, also known as 2-propanol, dimethylcarbinol, or rubbing alcohol, is one of the most common members of the alcohol family of organic compounds . It was the first commercial synthetic alcohol, produced in 1920 by chemists at the Standard Oil Company of New Jersey while studying petroleum by-products . It is used in a variety of applications, including as a rubbing-alcohol antiseptic, in aftershave lotions, hand lotions, and other cosmetics, and as an inexpensive solvent for cosmetics, drugs, shellacs, and gums .


Synthesis Analysis

Isopropanol is synthesized from the reaction of propylene with sulfuric acid, followed by hydrolysis . In some cases, the hydration of propylene is carried out in one step, using water and a catalyst at high pressure . There are also studies on the carbon-negative production of isopropanol from abundant, low-cost waste gas feedstocks, such as industrial emissions and syngas .


Molecular Structure Analysis

Isopropanol is a secondary alcohol and a structural isomer of propanol . This means it shares the same molecular formula with propanol but has a different arrangement of atoms . The isopropanol molecule contains a total of 11 bonds, including 3 non-H bonds, 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

Isopropanol is flammable and reacts with oxidizing agents, releasing water and acetone as the reaction products . A violent runaway reaction happens when isopropanol comes into contact with a nitration bath . Isopropanol can be reacted with nitrous acid to form isopropyl nitrite and with mixed acids to form isopropyl nitrate .


Physical And Chemical Properties Analysis

Isopropanol is characterized by its high volatility and low boiling point, which is around 82.6 °C . Its melting point stands at -89 °C . The compound is fully miscible with most solvents, including water, ether, and chloroform . It’s also capable of dissolving a range of non-polar compounds .

Scientific Research Applications

Polymerisation Kinetics

Isopropanol is used in the polymerisation of acrylic acid to create low molecular mass polymers. These polymers have applications in industries such as oil and water treatment due to their salt scale inhibiting effect. The reaction kinetics of acrylic acid polymerisation in isopropanol are studied to optimise the process and tailor the molecular weight of the polymers for specific industrial applications .

Dehydration Processes

The dehydration of isopropanol is a critical process in chemical manufacturing. Advanced distillation processes, heat integration, and process intensification techniques are employed to enhance the efficiency and economic viability of isopropanol dehydration. This is crucial for its use as a solvent in various industries, including pharmaceuticals and cosmetics .

Biological Specimen Preservation

Isopropanol serves as a nontoxic alternative to formaldehyde for the preservation of biological specimens. Its properties make it suitable for the extraction and purification of nucleic acids, proteins, fats, and lipids, which is essential in cell and molecular biology research .

Disinfection and Sterilisation

In the field of microbiology and medical research, isopropanol is widely used as a disinfectant. Its effectiveness against a broad spectrum of microorganisms makes it a staple for sterilising surfaces and equipment in laboratory settings .

Solvent for Extraction

Isopropanol’s ability to solubilize non-polar compounds makes it an ideal solvent for the extraction of essential oils, fats, flavors, waxes, and nutraceuticals. It is particularly used in the extraction of phospholipids and Omega-3 fatty acids from fish, contributing to the production of high-quality triglyceride oils .

Mechanism of Action

Target of Action

Isopropanol, also known as 2-propanol or isopropyl alcohol, is a colorless, flammable organic compound . It primarily targets proteins and lipids in cells . It has a wide range of applications due to its ability to dissolve a variety of substances including ethyl cellulose, polyvinyl butyral, oils, alkaloids, and natural resins .

Mode of Action

Isopropanol’s mode of action is primarily related to the coagulation/denaturation of proteins and its solubility in lipids . It can denature proteins, which disrupts cell metabolism, and dissolve lipids, which can compromise cell membranes . This makes isopropanol an effective disinfectant and antiseptic. It’s worth noting that solutions of isopropanol with concentrations over 91% can create a protective layer that protects other proteins from further coagulation .

Biochemical Pathways

Isopropanol is metabolized in the body to its primary metabolite, acetone . This metabolic pathway involves the enzyme alcohol dehydrogenase, which converts isopropanol to acetone . Acetone can then be further metabolized and eventually excreted from the body. In certain engineered microorganisms, isopropanol can be produced from sugars or gaseous substrates via metabolic engineering of certain biochemical pathways .

Pharmacokinetics

Isopropanol has a volume of distribution of 0.45 to 0.7 L/kg . It is rapidly absorbed when applied dermally under occluded conditions . After absorption, it is metabolized to acetone via hepatic alcohol dehydrogenase . Small amounts of isopropanol are excreted unchanged in the urine and expired air .

Result of Action

The primary effects of isopropanol toxicity are central nervous system (CNS) depression, gastrointestinal irritation, and ketosis . In most cases, isopropanol is used safely as a solvent, disinfectant, and antiseptic .

Action Environment

Isopropanol is a volatile liquid that is miscible in water, ethanol, and chloroform . Its action can be influenced by environmental factors such as temperature and concentration. For example, isopropanol’s disinfectant properties are most effective at a concentration of 70% . It’s also worth noting that isopropanol is flammable and its vapors can form explosive mixtures with air .

Safety and Hazards

Isopropanol is a highly flammable liquid and vapor . It may cause mild skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . Chronic exposure can lead to more serious health issues, such as respiratory problems, headaches, dizziness, and even damage to the central nervous system .

Future Directions

There is ongoing research into the development of a carbon-negative fermentation route to producing isopropanol from abundant, low-cost waste gas feedstocks . This approach could potentially be adapted to a wide range of commodity chemicals .

properties

IUPAC Name

propan-2-ol
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InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3
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InChI Key

KFZMGEQAYNKOFK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)O
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Molecular Formula

C3H8O, Array, (CH3)2CHOH
Record name ISOPROPANOL
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DSSTOX Substance ID

DTXSID7020762
Record name Isopropanol
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Molecular Weight

60.10 g/mol
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Physical Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with the odor of rubbing alcohol; [NIOSH], Liquid, COLOURLESS LIQUID., clear, colourless, flammable liquid with a characteristic odour, Colorless liquid with the odor of rubbing alcohol.
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Boiling Point

180.5 °F at 760 mmHg (NTP, 1992), 82.3 °C at 760 mm Hg, 83 °C, 181 °F
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Flash Point

53 °F (NTP, 1992), 12 °C, 12 °C, 53 °F (Closed cup), 75 °F (open cup) /91% isopropanol/, 11.7 °C c.c., 53 °F
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with alcohol, ether, chloroform; insoluble in salt solution, Very soluble in benzene, Miscible with most organic solvents, > 10% in alcohol, ether, and acetone, In water, infinitely soluble at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, ether and organic solvents, Miscible
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.78509 at 25 °C, Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/, % in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg, Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C, Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F, Relative density (water = 1): 0.79, 0.785 (20°), 0.79
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992), 45.4 [mmHg], 45.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.4, 33 mmHg
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Impurities

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max).
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Product Name

Isopropyl Alcohol

Color/Form

Colorless liquid

CAS RN

67-63-0
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Melting Point

-127.3 °F (NTP, 1992), -87.9 °C, -90 °C, -127 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isopropanol
Reactant of Route 2
Isopropanol
Reactant of Route 3
Isopropanol
Reactant of Route 4
Isopropanol
Reactant of Route 5
Isopropanol
Reactant of Route 6
Isopropanol

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